Linoleic acid-d11

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

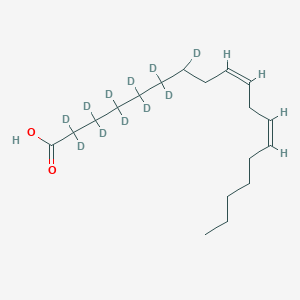

Linoleic acid-d11 contains 11 deuterium atoms at the 14, 14/', 15, 15/', 16, 16/', 17, 17/', 18, 18, and 18 positions. It is intended for use as an internal standard for the quantification of linoleic acid by GC- or LC-mass spectrometry. Linoleic acid is a PUFA found in plant tissues and most cooking oils. Deficiencies in the essential fatty acid linoleic acid are linked to coronary heart disease, growth retardation, and allergies. Linoleic acid can be metabolized by prostaglandin H synthases (PGHS) to form 9- and 13-HODE. The Km is 12 µM for human PGHS-1 and 27 µM for PGHS-2.

科学的研究の応用

Understanding Linoleic Acid's Role in Human Health

Research has delved into the potential human health benefits of conjugated linoleic acid (CLA), a derivative of linoleic acid. Notably, CLA has been investigated for its impact on conditions such as cancer, heart health, obesity, diabetes, and bone health, predominantly through animal models or in vitro studies. Human intervention studies have primarily utilized synthetic CLA supplements, but consistent evidence of health benefits, particularly from cis-9, trans-11-CLA (c9, t11-CLA), remains elusive. In the context of obesity management, some studies suggest CLA's ability to reduce body fat, but concerns exist regarding potential pro-diabetic effects, particularly for individuals at risk of diabetes. Moreover, intervention studies using naturally enriched CLA products have yielded inconclusive results, prompting a call for more robust scientific substantiation before confirming health claims related to CLA (McCaffrey et al., 2011).

CLA's Impact on Plasma Lipids and Cardiovascular Function

Conjugated linoleic acid has demonstrated favorable effects on various biological processes, particularly in the context of carcinogenesis. The distinct biological effects of the c9, t11 and t10, c12 isomers of CLA, especially the latter's influence on blood lipids, have been acknowledged. Despite suggestions of CLA's anti-atherogenic properties, it's premature to conclude any beneficial role of CLA in modifying blood lipids or averting atherogenesis (Khosla & Fungwe, 2001).

Potential Anticancer Properties of CLA Isomers

The effects of specific CLA isomers, notably c9, t11-CLA and t10, c12-CLA, on cancer have been explored. While no studies have examined the impact of purified CLA isomers on human cancer in vivo, animal studies have shown a reduction in the incidence of certain cancers with c9, t11-CLA. In vitro, both isomers have demonstrated the ability to inhibit the growth of various cancer cell lines, suggesting potential regulatory roles in tumor growth through different mechanisms, including effects on lipid metabolism and oncogene regulation. Notably, some minor isomers of CLA have shown even more potent effects in inhibiting cell growth in vitro, underscoring the need for additional research to fully understand the health benefits and risks of each CLA isomer in humans (Kelley et al., 2007).

特性

分子式 |

C18H21D11O2 |

|---|---|

分子量 |

291.5 |

InChIキー |

OYHQOLUKZRVURQ-JPIWGEEBSA-N |

外観 |

Assay:≥99% deuterated forms (d1-d11)A solution in methyl acetate |

同義語 |

(9Z,12Z)-9,12-Octadecadienoic Acid-d11 ; _x000B_(Z,Z)-; 9,12-Octadecadienoic Acid-d11; (9Z,12Z)-9,12-Octadecadienoic Acid-d11; (Z,Z)-9,12-Octadecadienoic Acid-d11; (Z,Z)-9,12-Octadecadienoic Acid-d11; 9-cis,12-cis-Linoleic Acid-d11; 9Z,12Z-Linoleic Acid-d11; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。